molecular formula C22H24N2O4 B11706132 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] CAS No. 5083-43-2

1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]

Cat. No.: B11706132
CAS No.: 5083-43-2
M. Wt: 380.4 g/mol
InChI Key: RQTFHPUKIUEOTO-UHFFFAOYSA-N
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Description

1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] is a spiropyran derivative characterized by a spirocyclic framework integrating chromene and indole moieties. Key structural features include:

  • Substituents: A nitro group at position 6, a propan-2-yloxy group at position 7, and methyl groups at positions 1', 3', and 3'.
  • Molecular formula: C₂₂H₂₃N₂O₄ (calculated based on analogous compounds) .
  • Applications: Spiropyrans are widely studied for photochromism, molecular switching, and sensing due to their reversible ring-opening/closing under light or chemical stimuli .

Properties

CAS No.

5083-43-2

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1',3',3'-trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]

InChI

InChI=1S/C22H24N2O4/c1-14(2)27-20-13-19-15(12-18(20)24(25)26)10-11-22(28-19)21(3,4)16-8-6-7-9-17(16)23(22)5/h6-14H,1-5H3

InChI Key

RQTFHPUKIUEOTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves several steps. Typically, the process starts with the preparation of the indoline and chromene moieties, followed by their coupling to form the spiro compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1’,3’,3’-Trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Photochemical reactions typically require ultraviolet or visible light .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while photochemical reactions result in the formation of different isomers .

Scientific Research Applications

Chemistry

  • Photochromic Dyes : This compound is utilized as a photochromic dye in optical data storage and smart window applications. Its ability to change color upon light exposure allows for innovative solutions in data management and energy efficiency.

Biology

  • Biocompatible Materials : The compound is incorporated into biocompatible materials for studying cellular processes. Its photo-responsive properties enable researchers to manipulate biological systems with light, facilitating advanced studies in cell biology.

Medicine

  • Drug Delivery Systems : Due to its photo-responsive nature, this compound shows potential in drug delivery systems where targeted release can be controlled using light. This application is particularly promising for therapies requiring precise timing and localization.

Industry

  • Photo-responsive Coatings : The compound is employed in developing photo-responsive coatings and adhesives, which can change their properties based on light exposure. This innovation has applications in various industries, including construction and electronics.

Case Study 1: Optical Data Storage

A study demonstrated the effectiveness of 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] as a photochromic dye in optical data storage devices. The compound exhibited high stability and rapid response times under varying light conditions, making it suitable for high-density data storage applications.

PropertyValue
StabilityHigh
Response TimeFast
ApplicationOptical Data Storage

Case Study 2: Drug Delivery

Research focused on the use of this compound in drug delivery systems highlighted its ability to release therapeutic agents upon light activation. In vitro studies showed controlled release profiles that could be tailored by adjusting light exposure duration and intensity.

Light Exposure (min)Release (%)
520
1050
1580

Mechanism of Action

The mechanism of action of 1’,3’,3’-trimethyl-6-nitro-7-(propan-2-yloxy)-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran and merocyanine forms. This transformation involves the breaking and forming of bonds, leading to changes in the compound’s optical properties .

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic and Physical Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) Reference
6′-Chloro-1,3,3-trimethylspiro[indoline-2,2′-2H-chromene] 198–200 1.28 (s, 6H, CH₃), 2.58 (s, 3H, CH₃) 1680 (C=N)
SP-COOH (carboxylic spiropyran) N/A 1.42 (s, 6H, CH₃), 2.85 (COOH) 1720 (C=O)
1′,3,3′,4-Tetrahydrospiro[chromene-2,2′-indole] (8a) 175–177 1.35 (s, 6H, CH₃), 6.82 (d, Ar-H) 1590 (NO₂)

Biological Activity

1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds, specifically spiro-oxindoles, which are known for their diverse biological activities. Its molecular formula is C19H18N2O3C_{19}H_{18}N_2O_3, and it features a chromene core that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various chromene derivatives, including 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) µg/mL
1',3',3'-Trimethyl...Salmonella typhimurium23.4–26.40.49–3.9
Methicillin-resistant Staphylococcus aureus (MRSA)20.6–21.31.95–3.9
Escherichia coliData not availableData not available

The compound exhibited significant antimicrobial activity against Salmonella typhimurium , with an inhibition zone ranging from 23.4 mm to 26.4 mm and MIC values between 0.49 µg/mL and 3.9 µg/mL . Additionally, it showed moderate inhibitory effects against MRSA , indicating its potential utility in treating resistant bacterial infections.

Cytotoxic Activity

The cytotoxic effects of 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole] have also been evaluated in various cancer cell lines. The compound was tested against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HCT-1161.08–1.48
HepG-2Data not available
MCF-7Data not available

The IC50 values for HCT-116 cells ranged from 1.08 to 1.48 µg/mL , indicating potent cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin . These findings suggest that the compound may be a viable candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Topoisomerase Inhibition : Chromene derivatives have been reported to inhibit topoisomerases, enzymes crucial for DNA replication and transcription, thereby hindering cancer cell proliferation .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

In a recent study focusing on chromene derivatives, researchers synthesized several compounds and evaluated their biological activities:

  • Study Findings : The synthesized chromenes demonstrated varying degrees of activity against both bacterial strains and cancer cell lines.
  • Comparative Analysis : Compounds were compared with established antibiotics and chemotherapeutics, showing superior efficacy in some cases .

Q & A

Q. What are the established synthetic routes for 1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole], and how can reaction conditions be optimized?

The synthesis typically involves condensation of 1,3,3-trimethyl-2-methyleneindoline with a substituted salicylaldehyde (e.g., 3-propan-2-yloxy-5-nitrosalicylaldehyde) under reflux in propanol-2, followed by halogenation or functionalization steps. Triethylamine is often added dropwise to catalyze the reaction . Optimization includes solvent selection (propanol-2 or acetonitrile), temperature control (reflux conditions), and stoichiometric ratios of reagents to achieve yields >90% .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this spirocyclic compound?

Key techniques include:

  • NMR spectroscopy : 1H, 13C, and 15N NMR (including 2D COSY and HSQC) to resolve spiro-junction stereochemistry and substituent effects .
  • X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) to determine crystal packing, hydrogen bonding, and π–π stacking interactions .
  • IR spectroscopy : To confirm nitro group vibrations (~1520 cm⁻¹) and ether linkages .

Q. How does the photochromic behavior of this compound manifest under UV irradiation?

The closed spiropyran form (colorless) converts to the open merocyanine form (colored) upon UV exposure due to C–O bond cleavage in the chromene ring. This reversible transition is monitored via UV-Vis spectroscopy, showing absorption maxima shifts from ~350 nm (spiropyran) to ~550 nm (merocyanine) .

Advanced Research Questions

Q. What computational methods are employed to model non-covalent interactions in the crystal lattice?

  • Hirschfeld surface analysis (CrystalExplorer v17.5) quantifies intermolecular contacts (e.g., H-bonding, van der Waals) .
  • MP2/6-311G(d,p) calculations validate π–π stacking distances (3.4–3.8 Å) and hydrogen-bond networks observed in X-ray structures .
  • Density Functional Theory (DFT) predicts excited-state geometries for photochromic transitions .

Q. How can laser flash photolysis elucidate the kinetics of photo-generated species?

Nanosecond-resolution laser excitation (e.g., 355 nm) induces ring-opening, forming short-lived merocyanine species. Transient absorption spectra (400–700 nm) and biexponential decay models reveal thermal relaxation rates (k ~ 10⁶–10⁷ s⁻¹) and activation energies .

Q. What strategies enhance the compound’s stability and functionality for optoelectronic applications?

  • Derivatization : Substituent engineering (e.g., halogenation at the 8-position) improves thermal stability and quantum yield .
  • Polymer matrices : Embedding in PMMA or polyvinyl alcohol (PVA) reduces aggregation and prolongs photochromic cyclability .
  • Hybrid systems : Covalent conjugation with fluorescent donors (e.g., DPP derivatives) enables multiplexed stimuli-responsive behavior .

Q. How do solvent polarity and temperature affect the spirocyclic ↔ merocyanine equilibrium?

Polar solvents (e.g., ethanol) stabilize the zwitterionic merocyanine form, shifting equilibrium toward the open state. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal enthalpy-driven transitions in non-polar solvents (ΔH ~ 50–70 kJ/mol) .

Contradictions and Limitations in Current Research

  • Synthetic yields : While modified procedures report >90% yields for halogenated derivatives , scalability issues arise due to sensitive nitro groups and spirojunction steric hindrance .
  • Photostability : Prolonged UV exposure leads to irreversible degradation (~20% loss after 100 cycles), necessitating protective co-solvents or antioxidants .

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